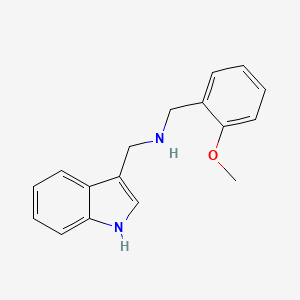

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine typically involves the reaction of indole derivatives with benzylamine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Halogenated compounds, bases like sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine serves as a reagent in organic synthesis. It has been utilized in the development of new synthetic pathways for creating complex organic molecules, including heterocycles, which are vital in pharmaceuticals.

Biochemical Research

The compound plays a crucial role in studying enzyme interactions and biochemical pathways. Notably, it has been shown to modulate the activity of cyclin-dependent kinases (CDKs), impacting cell cycle regulation and protein degradation pathways.

Case Study: Enzyme Interaction

In laboratory studies, this compound was found to inhibit CDK activity, leading to G2/M cell cycle arrest in cancer cell lines. This mechanism suggests potential applications in cancer therapeutics by targeting specific cell cycle regulators.

Pharmacological Research

The compound is investigated as a model in drug discovery processes. Its interactions with various biological targets provide insights into the design of novel therapeutic agents.

Case Study: Drug Development

Research indicates that this compound can induce apoptosis in tumor cells at low doses, demonstrating its potential as an anticancer agent. The compound's pharmacokinetics have also been studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Industrial Applications

In industrial settings, this compound is explored for developing new materials and chemical processes. Its stability under physiological conditions makes it suitable for various applications in material science.

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Organic Synthesis | Used as a reagent for synthesizing complex organic compounds |

| Biochemical Research | Modulates enzyme activities; inhibits CDKs leading to cell cycle arrest |

| Pharmacological Research | Potential anticancer agent; induces apoptosis in tumor cells |

| Industrial Applications | Explored for new materials; stable under physiological conditions |

Mécanisme D'action

The mechanism of action of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its mechanism of action are limited, but it is believed to interact with proteins and nucleic acids, influencing their function and activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1H-Indol-3-ylmethyl)-(2-methoxy-phenyl)-amine

- (1H-Indol-3-ylmethyl)-(2-methoxy-ethyl)-amine

- (1H-Indol-3-ylmethyl)-(2-methoxy-propyl)-amine

Uniqueness

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy-benzyl group provides unique reactivity and interaction potential compared to other similar compounds.

Activité Biologique

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine is an organic compound characterized by its unique structural features, including an indole moiety linked to a methoxy-benzyl group via a methylamine functional group. This compound has attracted attention due to its potential biological activities, which include neuroprotective effects, antimicrobial properties, and anticancer activities. This article reviews the current understanding of its biological activity, supported by empirical data and case studies.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. Computational predictions suggest it may interact with neurotransmitter systems, particularly through modulation of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities, which are crucial in neurodegenerative diseases like Alzheimer's.

Case Study:

A study demonstrated that compounds similar to this compound exhibited significant inhibition of AChE and BChE, with selectivity indices indicating potential as therapeutic agents for Alzheimer's disease .

2. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. The presence of the indole structure is often linked to enhanced antibacterial properties.

Data Table: Antimicrobial Activity

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.90 | |

| Escherichia coli | 5.00 | |

| Mycobacterium tuberculosis | 0.50 |

These results indicate that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

3. Anticancer Properties

Research has also indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In vitro studies revealed that derivatives of indole-based compounds showed preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts .

Data Table: Anticancer Activity

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition: The compound's ability to inhibit key enzymes like AChE and BChE suggests a role in modulating neurotransmitter levels.

- Antioxidant Activity: Studies indicate that similar compounds can protect against oxidative stress, which is crucial for neuroprotection and cancer therapy.

- Cell Cycle Arrest: Evidence suggests that indole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Propriétés

IUPAC Name |

N-(1H-indol-3-ylmethyl)-1-(2-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-20-17-9-5-2-6-13(17)10-18-11-14-12-19-16-8-4-3-7-15(14)16/h2-9,12,18-19H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSZEVXBSPOKIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366351 |

Source

|

| Record name | 1-(1H-Indol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625409-25-8 |

Source

|

| Record name | 1-(1H-Indol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.